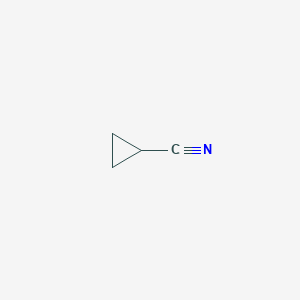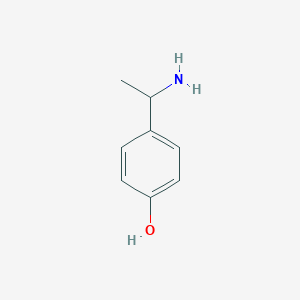![molecular formula C11H11BrN2 B140716 2-[2-(4-bromophenyl)ethyl]-1H-imidazole CAS No. 132666-59-2](/img/structure/B140716.png)
2-[2-(4-bromophenyl)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)ethyl]-1H-imidazole, also known as BPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole is not fully understood. However, studies have suggested that it may exert its biological activity by interacting with various molecular targets such as enzymes, receptors, and ion channels. It has also been found to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
2-[2-(4-bromophenyl)ethyl]-1H-imidazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, fungi, and bacteria. It has also been found to induce apoptosis, inhibit angiogenesis, and modulate the immune response. In vivo studies have shown that it can reduce tumor growth and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-bromophenyl)ethyl]-1H-imidazole has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, it also has some limitations, such as its low solubility in water and limited availability in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(4-bromophenyl)ethyl]-1H-imidazole. One possible direction is the development of new synthetic methods for the preparation of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole and its derivatives. Another direction is the exploration of its potential use as a therapeutic agent for the treatment of various diseases. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of new materials and catalysts based on 2-[2-(4-bromophenyl)ethyl]-1H-imidazole is another promising direction for future research.
Conclusion:
In conclusion, 2-[2-(4-bromophenyl)ethyl]-1H-imidazole is a chemical compound that has shown great potential in various scientific research fields. Its ease of synthesis, stability, and potential biological activity make it a promising candidate for the development of new materials, catalysts, and therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
2-[2-(4-bromophenyl)ethyl]-1H-imidazole can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with ethylamine, followed by cyclization with ammonium acetate. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-bromophenyl)ethyl]-1H-imidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-[2-(4-bromophenyl)ethyl]-1H-imidazole has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In materials science, 2-[2-(4-bromophenyl)ethyl]-1H-imidazole has been explored for its use as a building block for the synthesis of various functional materials such as metal-organic frameworks, polymers, and nanoparticles. It has also been studied for its potential use in catalysis, particularly in the field of cross-coupling reactions.
Eigenschaften
CAS-Nummer |
132666-59-2 |
|---|---|
Produktname |
2-[2-(4-bromophenyl)ethyl]-1H-imidazole |
Molekularformel |
C11H11BrN2 |
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,13,14) |
InChI-Schlüssel |
VNMORSLWOXOEMI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=NC=CN2)Br |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=NC=CN2)Br |
Synonyme |
2-[2-(4-BROMO-PHENYL)-ETHYL]-1H-IMIDAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



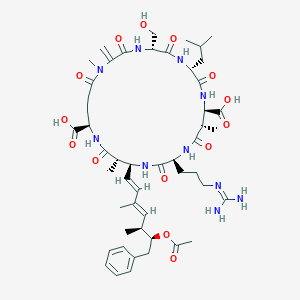
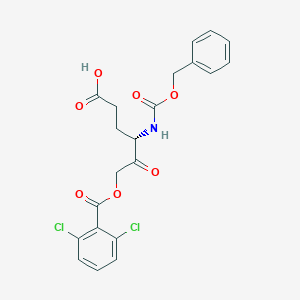

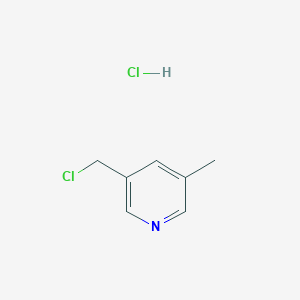
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
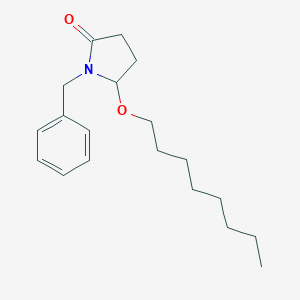
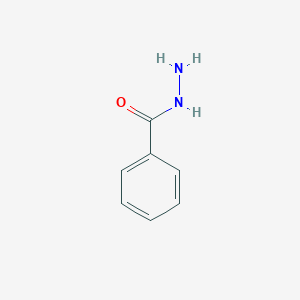
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
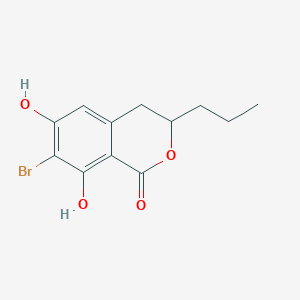
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
